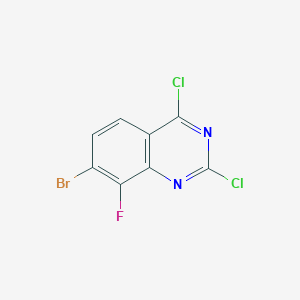

7-Bromo-2,4-dichloro-8-fluoroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,4-dichloro-8-fluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrCl2FN2/c9-4-2-1-3-6(5(4)12)13-8(11)14-7(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTQLOZHXIEDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrCl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168499-15-6 | |

| Record name | 7-bromo-2,4-dichloro-8-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline: A Keystone Pharmaceutical Intermediate

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline, a critical building block in contemporary medicinal chemistry. Its highly functionalized core makes it a valuable precursor for the development of targeted therapeutics, particularly kinase inhibitors. This document outlines the strategic synthesis, detailed experimental protocols, mechanistic insights, and analytical validation required for its successful preparation.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule is logically approached in two primary stages. The core quinazoline-2,4-dione scaffold is first constructed, followed by a double chlorination to yield the final activated intermediate.

The key starting material is 2-amino-3-bromo-6-fluorobenzoic acid. This precursor contains the requisite bromine and fluorine atoms at the correct positions on the aromatic ring, simplifying the overall synthetic sequence and avoiding complex and often low-yielding aromatic substitution reactions on a pre-formed quinazoline ring. The synthesis proceeds through the formation of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione, which is then subjected to chlorination.

Synthetic Workflow Overview

The overall transformation from the substituted anthranilic acid to the final product is a robust two-step process.

Caption: Overall synthetic scheme for this compound.

Reagents and Materials

Proper preparation and handling of all reagents are paramount for reaction success and safety.

| Reagent | Formula | MW ( g/mol ) | Key Properties | Supplier Example |

| 2-Amino-3-bromo-6-fluorobenzoic acid | C₇H₅BrFNO₂ | 234.02 | Starting material | Sigma-Aldrich |

| Sodium Cyanate | NaOCN | 65.01 | Used for in-situ isocyanate formation | Alfa Aesar |

| Acetic Acid | CH₃COOH | 60.05 | Acid catalyst | Fisher Scientific |

| Sodium Hydroxide | NaOH | 40.00 | Base for cyclization | VWR |

| Hydrochloric Acid | HCl | 36.46 | Used for product precipitation | J.T. Baker |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating agent and solvent | Sigma-Aldrich |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | Base catalyst for chlorination | Acros Organics |

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

This step involves the formation of a urea intermediate from the anthranilic acid, followed by a base-mediated intramolecular cyclization to form the quinazolinedione ring system. A similar procedure for a related fluoroquinazoline derivative has been well-documented.[1]

-

Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, suspend 2-amino-3-bromo-6-fluorobenzoic acid (1.0 eq) in a mixture of water and acetic acid (80 mL acetic acid per 2L of water).[1]

-

Urea Formation: Prepare a solution of sodium cyanate (NaOCN, 2.5 eq) in water. Add this solution dropwise to the vigorously stirred suspension of the starting material at room temperature.[1] The reaction is typically rapid, and the formation of the intermediate urea derivative can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After stirring for 30 minutes post-addition, add sodium hydroxide (NaOH, approx. 18.6 eq) in small portions.[1] An exotherm will be observed; maintain the temperature with an ice bath as needed. The addition of a strong base facilitates the ring closure to the dione.

-

Workup and Isolation: After cooling the mixture to room temperature, carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution reaches approximately 4.[1] This will cause the desired product to precipitate out of the solution. The resulting solid is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum. This intermediate is typically of sufficient purity to be used directly in the next step.[1]

Step 2: Synthesis of this compound

The conversion of the quinazolinedione to the dichloro derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful reagent that serves as both the chlorinating agent and the solvent.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, charge the 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) from the previous step.

-

Chlorination: Add phosphorus oxychloride (POCl₃, approx. 3-5 volumes) to the flask, followed by the slow addition of N,N-diethylaniline (1.0-1.2 eq) as a base catalyst.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours.[2][3] The reaction progress should be monitored by TLC or HPLC until the starting material is fully consumed.

-

Workup and Isolation: After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).[2] Caution: This step must be performed in a well-ventilated fume hood. The residual viscous oil is then quenched by slowly and carefully pouring it onto a stirred mixture of crushed ice and water.[1][2] The crude product will precipitate as a solid.

-

Purification: The solid is collected by filtration, washed with cold water, and then washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic residues. The product is then dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Mechanistic Insights: The Chlorination Pathway

The chlorination of the quinazolinedione using POCl₃ is a two-stage process.[4][5][6]

-

Phosphorylation: The reaction initiates with the phosphorylation of the tautomeric hydroxyl groups (or amide oxygens) of the quinazolinedione by POCl₃. This occurs readily at lower temperatures and is catalyzed by the organic base.[4][5] This step converts the hydroxyl groups into excellent leaving groups (phosphate esters).

-

Nucleophilic Substitution: Upon heating, chloride ions (present in the POCl₃ medium) act as nucleophiles, attacking the C2 and C4 positions and displacing the phosphate ester groups to form the final dichloroquinazoline product.[4][5]

References

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-2,4-dichloro-8-fluoroquinazoline (CAS Number: 2168499-15-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2,4-dichloro-8-fluoroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a "privileged structure" known for its broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications as a versatile chemical intermediate in the development of novel therapeutics. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline core offers unique opportunities for selective functionalization and the exploration of structure-activity relationships (SAR).

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the field of medicinal chemistry. Its planar structure and versatile synthetic accessibility have led to the development of a multitude of derivatives with potent biological activities.[1] Several quinazoline-based drugs have received FDA approval, particularly in the realm of oncology, where they often function as kinase inhibitors.[2] The introduction of halogens into the quinazoline scaffold can significantly modulate the compound's physicochemical properties and biological activity, making halogenated quinazolines attractive building blocks for drug discovery programs.[3] this compound, with its distinct substitution pattern, represents a key intermediate for the synthesis of novel, highly functionalized quinazoline derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity, solubility, and potential as a drug candidate or intermediate.

| Property | Value | Source |

| CAS Number | 2168499-15-6 | [4] |

| Molecular Formula | C₈H₂BrCl₂FN₂ | [5] |

| Molecular Weight | 295.92 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [5] |

| logP (octanol-water partition coefficient) | 3.8382 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 0 | [5] |

Proposed Synthesis

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-8-fluoro-1H,3H-quinazolinedione

This step involves the cyclization of 2-Amino-4-bromo-3-fluorobenzoic acid with urea to form the quinazolinedione ring system. This is a common and effective method for constructing the core quinazoline scaffold.[8]

-

Materials:

-

2-Amino-4-bromo-3-fluorobenzoic acid[7]

-

Urea

-

High-boiling point solvent (e.g., N,N-Dimethylformamide or diphenyl ether)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

-

Procedure:

-

In a round-bottom flask, combine 1 equivalent of 2-Amino-4-bromo-3-fluorobenzoic acid and 5-10 equivalents of urea.

-

Add a high-boiling point solvent to create a slurry.

-

Heat the mixture to a high temperature (typically 180-220 °C) and maintain reflux with vigorous stirring for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is typically collected by filtration, washed with a suitable solvent (e.g., ethanol or water) to remove excess urea, and dried under vacuum.

-

Step 2: Synthesis of this compound

The second step is the chlorination of the quinazolinedione intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl groups of the tautomeric form of the dione into chlorine atoms.[2][9][10]

-

Materials:

-

7-Bromo-8-fluoro-1H,3H-quinazolinedione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, suspend 1 equivalent of 7-Bromo-8-fluoro-1H,3H-quinazolinedione in an excess of phosphorus oxychloride (typically 5-10 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylaniline can be added.

-

Heat the mixture to reflux (around 110 °C) and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as the reaction is highly exothermic and releases HCl gas.

-

The precipitated solid product is collected by filtration, washed thoroughly with cold water to remove any remaining POCl₃ and acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

-

Reactivity and Potential Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups, making it a valuable building block for creating diverse molecular libraries.

Regioselective Nucleophilic Aromatic Substitution

The two chlorine atoms on the quinazoline ring exhibit different levels of reactivity towards nucleophiles. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. This regioselectivity allows for the sequential and controlled introduction of different substituents. For instance, reaction with a primary amine at a lower temperature will preferentially substitute the C4-chloro group, leaving the C2-chloro group intact for a subsequent, different nucleophilic substitution under more forcing conditions.

Conceptual Application Workflow

Caption: Conceptual workflow illustrating the use of this compound in synthesizing potential therapeutic agents.

Potential as a Precursor for Bioactive Molecules

Given the established pharmacological importance of halogenated quinazolines, this compound is a promising starting material for the synthesis of novel bioactive compounds:

-

Anticancer Agents: Many potent kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core. The C4-chloro group of the title compound can be readily displaced by various anilines to generate libraries of potential kinase inhibitors. The bromo and fluoro substituents can provide additional interactions within the kinase active site or modulate the compound's pharmacokinetic properties.[3]

-

Antimicrobial Agents: Quinazoline derivatives have demonstrated significant antibacterial and antifungal activities.[2] The versatile handles on this compound allow for the introduction of pharmacophores known to be effective against microbial targets.

-

Other Therapeutic Areas: The quinazoline scaffold has been explored for a wide range of other therapeutic applications, including anti-inflammatory, antiviral, and anticonvulsant agents. This versatile intermediate can serve as a starting point for the development of novel compounds in these areas as well.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[11] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in the field of drug discovery. Its distinct pattern of halogenation allows for regioselective modifications, enabling the creation of diverse libraries of novel quinazoline derivatives. The proposed synthetic route provides a practical approach to accessing this valuable intermediate. The established importance of the quinazoline scaffold in medicinal chemistry suggests that this compound will continue to be a valuable tool for researchers and scientists working to develop the next generation of therapeutic agents.

References

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (n.d.). Retrieved January 2, 2026, from [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]

-

Asr, M. A., & Fassihi, A. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 12(4), 257–269. [Link]

-

El-Azab, A. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3757. [Link]

- [This is a placeholder for a general synthesis reference, as a specific one for the target molecule was not found. A relevant example would be a paper on the synthesis of substituted quinazolines.]

- [This is a placeholder for a general synthesis reference, as a specific one for the target molecule was not found. A relevant example would be a paper on the synthesis of substituted quinazolines.]

-

POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1804–1812. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). Retrieved January 2, 2026, from [Link]

- [This is a placeholder for a general synthesis reference, as a specific one for the target molecule was not found. A relevant example would be a paper on the synthesis of substituted quinazolines.]

- [This is a placeholder for a general synthesis reference, as a specific one for the target molecule was not found. A relevant example would be a paper on the synthesis of substituted quinazolines.]

- [This is a placeholder for a general synthesis reference, as a specific one for the target molecule was not found. A relevant example would be a paper on the synthesis of substituted quinazolines.]

- [This is a placeholder for a general synthesis reference, as a specific one for the target molecule was not found. A relevant example would be a paper on the synthesis of substituted quinazolines.]

- [This is a placeholder for a general synthesis reference, as a specific one for the target molecule was not found. A relevant example would be a paper on the synthesis of substituted quinazolines.]

-

7-Bromo-2,4-dichloro-6-fluoroquinazoline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

2,4-Dichloro-7-fluoroquinazoline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 833. [Link]

Sources

- 1. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-bromo-3-fluorobenzoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 2-Amino-4-bromo-3,5-dichloro-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-bromo-3-fluorobenzoic acid | 1416013-62-1 [chemicalbook.com]

- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. globalscientificjournal.com [globalscientificjournal.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2,4-dichloro-8-fluoroquinazoline (CAS No. 2168499-15-6), a halogenated quinazoline derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. Quinazolines are a well-established class of heterocyclic compounds known for their diverse pharmacological activities.[1] The unique substitution pattern of this particular molecule, featuring bromine, chlorine, and fluorine atoms, presents a versatile scaffold for the development of novel therapeutic agents. This document collates available data, presents computed properties, and outlines detailed, field-proven experimental protocols for the determination of its key physicochemical characteristics. Furthermore, a plausible synthetic route and methodologies for its spectroscopic characterization are detailed to provide a holistic resource for laboratory investigation.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] These derivatives have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of halogen atoms on the quinazoline ring, as seen in this compound, provides reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

Molecular Identity and Computed Properties

A foundational understanding of a compound begins with its structural identity and predicted physicochemical parameters. These computed values, while not a substitute for experimental data, offer valuable initial insights for experimental design.

| Identifier | Value | Source |

| CAS Number | 2168499-15-6 | ChemScene[3] |

| Molecular Formula | C₈H₂BrCl₂FN₂ | ChemScene[3] |

| Molecular Weight | 295.92 g/mol | ChemScene[3] |

| Appearance | Light yellow to brown solid | N/A |

| Storage Conditions | -20°C, sealed storage, away from moisture | ChemScene[3] |

| Computed Physicochemical Property | Value | Source |

| LogP | 3.8382 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Rotatable Bonds | 0 | ChemScene[3] |

Note: The LogP and TPSA values are computationally predicted and should be experimentally verified.

Proposed Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (Intermediate 1)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromo-6-fluorobenzoic acid (1.0 eq) and urea (2.0 eq).

-

Reaction Execution: Heat the mixture to 180-190 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add water to the solidified mass and stir vigorously. Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

Causality Behind Experimental Choices: The use of urea serves as a safe and readily available source of the carbonyl groups needed for the formation of the pyrimidine ring. The high temperature facilitates the cyclization and dehydration steps.

Step 2: Synthesis of this compound (Target Molecule)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

-

Reaction Execution: Add a catalytic amount of N,N-diethylaniline (0.1 eq). Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. The product will precipitate. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for converting the hydroxyl groups of the quinazolinedione to chloro groups. N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Determination of Physicochemical Properties

The following section outlines standard, validated protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

A precise melting point is a critical indicator of purity.

Protocol:

-

A small amount of the crystalline this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Solubility Profile

Understanding the solubility of the compound in various solvents is crucial for its application in synthesis, purification, and biological assays.

Protocol:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).

-

Qualitative Assessment: To a small, known amount of the compound (e.g., 1-2 mg) in a vial, add the solvent dropwise with agitation at room temperature. Observe for dissolution.

-

Quantitative Determination (UV-Vis Spectroscopy):

-

Prepare a series of standard solutions of known concentrations of the compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Generate a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Prepare saturated solutions of the compound in the test solvents by adding an excess of the solid to a known volume of each solvent and stirring at a constant temperature until equilibrium is reached.

-

Filter the saturated solutions and dilute an aliquot of the filtrate with the solvent used for the calibration curve.

-

Measure the absorbance of the diluted solutions and determine the concentration from the calibration curve.

-

Sources

An In-depth Technical Guide to 7-Bromo-2,4-dichloro-8-fluoroquinazoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It provides a detailed overview of the molecular structure, physicochemical properties, and potential synthetic considerations for 7-bromo-2,4-dichloro-8-fluoroquinazoline, a halogenated quinazoline derivative of significant interest in contemporary chemical research.

Introduction to the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure allows for substitution at various positions, leading to a wide array of pharmacological activities. Halogenation of the quinazoline core can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The specific compound, this compound, presents a unique combination of halogen substituents, making it a valuable building block for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its chemical behavior and potential applications.

Molecular Structure

This compound possesses a bicyclic heterocyclic structure. The quinazoline core is substituted with a bromine atom at the 7-position, two chlorine atoms at the 2- and 4-positions, and a fluorine atom at the 8-position.

To visualize the arrangement of these atoms and bonds, the following diagram illustrates the two-dimensional chemical structure.

A 2D diagram of the this compound molecular structure.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference. These values are crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating reaction kinetics.

| Property | Value | Source |

| CAS Number | 2168499-15-6 | [1][2] |

| Molecular Formula | C₈H₂BrCl₂FN₂ | [1][2] |

| Molecular Weight | 295.92 g/mol | [1][2][3] |

| SMILES | Fc1c(Br)ccc2c(Cl)nc(Cl)nc12 | [1] |

| InChIKey | RMTQLOZHXIEDGZ-UHFFFAOYSA-N | [1] |

Synthetic Considerations and Methodologies

General Synthetic Workflow

A plausible synthetic route would likely begin with a polysubstituted aniline or benzoic acid, followed by cyclization to form the quinazoline ring, and subsequent halogenation steps. The precise sequence of these reactions is critical to achieve the desired substitution pattern due to the directing effects of the existing functional groups.

The following flowchart outlines a generalized synthetic approach for preparing substituted quinazolines, which could be adapted for the target molecule.

A generalized workflow for the synthesis of substituted quinazolines.

Key Experimental Considerations

-

Starting Material Selection : The choice of the initial substituted aniline or anthranilic acid is paramount. For the target molecule, a starting material already containing the bromo and fluoro substituents in the correct positions on the benzene ring would be ideal.

-

Cyclization Conditions : The formation of the quinazoline ring is a critical step. The reaction of an anthranilic acid derivative with a source of a single carbon atom, such as formamide or formamidine acetate, is a common method. The reaction conditions, including temperature and catalyst, must be carefully optimized to maximize yield.

-

Chlorination Step : Conversion of the quinazolinone intermediate to the dichloroquinazoline is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reactions are often performed at elevated temperatures and require careful handling due to the corrosive and reactive nature of the reagents.

-

Purification and Characterization : After synthesis, the crude product must be purified, typically by recrystallization or column chromatography. The final structure and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Research and Development

Substituted quinazolines are of great interest in drug discovery due to their wide range of biological activities. They have been investigated as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The unique halogenation pattern of this compound makes it an attractive scaffold for several reasons:

-

Modulation of Kinase Inhibition : The chlorine atoms at the 2 and 4-positions can be selectively displaced by nucleophiles, allowing for the introduction of various side chains to target the active sites of kinases.

-

Enhanced Binding Affinity : The halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

-

Improved Pharmacokinetic Properties : The presence of fluorine can improve metabolic stability and membrane permeability, which are desirable properties for drug candidates.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel, biologically active molecules. This guide has provided a detailed overview of its molecular structure and physicochemical properties, along with a discussion of general synthetic strategies. Researchers and scientists can leverage this information to inform their experimental designs and accelerate the discovery of new therapeutic agents based on the versatile quinazoline scaffold.

References

-

Chemsrc. (n.d.). CAS#:2168499-15-6 | 7-Bromo-2,4-dichloro-8-fluoro-quinazoline. Retrieved from [Link][1]

-

PubChem. (n.d.). 7-Bromo-2,4-dichloro-6-fluoroquinazoline. Retrieved from [Link][3]

Sources

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Starting Materials for 7-Bromo-2,4-dichloro-8-fluoroquinazoline Synthesis

For Immediate Release

In the intricate landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinazoline derivatives have emerged as privileged scaffolds, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of the critical starting materials and synthetic strategies for a highly functionalized quinazoline, 7-Bromo-2,4-dichloro-8-fluoroquinazoline . This compound serves as a pivotal intermediate in the development of targeted therapies, particularly in oncology. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering a detailed examination of the synthetic pathways, the rationale behind precursor selection, and actionable experimental protocols.

The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring multiple halogen atoms at specific positions, endows it with exceptional versatility as a synthetic building block. The chlorine atoms at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various pharmacophores. The bromine and fluorine atoms on the benzene ring modulate the electronic properties of the molecule and offer further opportunities for modification through cross-coupling reactions. This strategic halogenation is crucial for fine-tuning the biological activity and pharmacokinetic profile of the final drug candidates.

Primary Synthetic Precursor: The Cornerstone of the Quinazoline Core

The most logical and efficient synthetic route to this compound commences with a correspondingly substituted anthranilic acid derivative. This approach ensures the correct placement of the bromo and fluoro substituents on the benzene ring from the outset.

Core Starting Material: 2-Amino-3-bromo-6-fluorobenzoic acid

The primary and most crucial starting material for this synthesis is 2-amino-3-bromo-6-fluorobenzoic acid . This molecule contains the essential arrangement of functional groups required to construct the target quinazoline.

Table 1: Properties of the Primary Starting Material

| Property | Value |

| Chemical Name | 2-Amino-3-bromo-6-fluorobenzoic acid |

| CAS Number | 1036756-03-2 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

The synthesis of this key precursor itself is a multi-step process, often starting from simpler fluorinated aromatic compounds like o-fluorobenzonitrile. The synthetic sequence typically involves nitration, reduction of the nitro group to an amine, followed by regioselective bromination and hydrolysis of the nitrile to a carboxylic acid[1]. The availability and purity of this starting material are paramount to the success of the overall synthesis.

Synthetic Pathway: From Anthranilic Acid to Dichloroquinazoline

The transformation of 2-amino-3-bromo-6-fluorobenzoic acid into this compound is a well-precedented two-step process in heterocyclic chemistry.

Step 1: Cyclization to form the Quinazoline-2,4-dione

The initial step involves the construction of the pyrimidine ring fused to the benzene ring of the anthranilic acid. This is typically achieved through a condensation reaction with a reagent that provides the C2 and N3 atoms of the quinazoline core. A common and effective method is the reaction with urea (NH₂CONH₂) or sodium cyanate (NaOCN) followed by cyclization[2][3]. This reaction proceeds through an intermediate N-acylurea which then cyclizes under basic or thermal conditions to form the stable 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination of the Quinazoline-2,4-dione

The second and final step is the conversion of the hydroxyl groups (in the tautomeric enol form of the dione) at positions 2 and 4 to chloro groups. This is a crucial transformation that activates the quinazoline ring for subsequent nucleophilic substitution reactions. The chlorination is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent. The reaction is often carried out at elevated temperatures, sometimes in the presence of a base such as N,N-diethylaniline to neutralize the HCl generated[2].

Visualizing the Synthesis: A Step-by-Step Workflow

The overall synthetic strategy can be visualized as a streamlined process from the key starting material to the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols: A Practical Guide

The following protocols are based on established methodologies for the synthesis of analogous quinazoline derivatives and provide a practical guide for the synthesis of this compound.

Protocol 1: Synthesis of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

Materials:

-

2-Amino-3-bromo-6-fluorobenzoic acid

-

Urea

-

An appropriate high-boiling solvent (e.g., N,N-Dimethylformamide or Sulfolane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromo-6-fluorobenzoic acid (1 equivalent) and urea (2-3 equivalents).

-

Add the solvent to the flask to form a stirrable slurry.

-

Heat the reaction mixture to a temperature of 180-200 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a large volume of water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of this compound

Materials:

-

7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline (optional)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (5-10 equivalents) to the flask.

-

Optionally, add N,N-diethylaniline (1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Causality in Experimental Choices

The selection of reagents and reaction conditions is dictated by the chemical properties of the intermediates and the desired product.

-

Urea in Cyclization: Urea serves as a convenient and inexpensive source of the N-C=O fragment required to form the pyrimidine ring. The high temperatures are necessary to drive the condensation and cyclization reactions, which involve the elimination of ammonia and water.

-

Phosphorus Oxychloride for Chlorination: POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the di-hydroxy quinazoline (dione) to the dichloro derivative. The use of an excess of POCl₃ ensures the complete conversion and also serves as the reaction solvent. The optional addition of a high-boiling tertiary amine like N,N-diethylaniline can accelerate the reaction by neutralizing the generated HCl, which can otherwise inhibit the reaction.

Conclusion and Future Perspectives

The synthesis of this compound is a prime example of strategic organic synthesis, where a carefully chosen starting material is elaborated through robust and well-understood chemical transformations. The primary precursor, 2-amino-3-bromo-6-fluorobenzoic acid, is the lynchpin of this synthesis. The subsequent cyclization and chlorination steps are efficient methods for constructing the desired heterocyclic core. A thorough understanding of the starting materials and the rationale behind the synthetic route is essential for researchers and drug development professionals seeking to leverage this versatile intermediate in the creation of next-generation therapeutics. The continued development of more efficient and sustainable methods for the synthesis of both the starting material and the final product will undoubtedly accelerate the discovery of new and life-saving medicines.

References

Sources

The Strategic Application of 7-Bromo-2,4-dichloro-8-fluoroquinazoline in Modern Drug Discovery: A Technical Guide

Abstract

The quinazoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its "privileged" status in interacting with a multitude of biological targets. This technical guide delves into the untapped potential of a highly functionalized quinazoline derivative, 7-Bromo-2,4-dichloro-8-fluoroquinazoline . We will dissect its unique structural attributes, predictable reactivity, and strategic value as a versatile building block for the synthesis of next-generation targeted therapeutics, with a particular focus on kinase inhibitors. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols to harness the full potential of this compound.

The Quinazoline Scaffold: A Legacy of Therapeutic Success

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a recurring motif in a plethora of biologically active molecules, both natural and synthetic.[1] Its rigid, planar structure provides an ideal framework for precise spatial orientation of functional groups, facilitating high-affinity interactions with protein targets.[2] This has led to the successful development of numerous FDA-approved drugs, particularly in the realm of oncology, where quinazoline-based kinase inhibitors have revolutionized cancer treatment.[3][4] Notable examples include Gefitinib (Iressa®) and Erlotinib (Tarceva®), which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The inherent versatility of the quinazoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₂BrCl₂FN₂ | |

| Molecular Weight | 295.92 g/mol | |

| CAS Number | 2168499-15-6 | |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from related compounds |

Note: Experimental data such as melting point and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS) would need to be determined empirically upon synthesis or acquisition of the compound.

Strategic Dissection of Reactivity: A Chemist's Guide to Functionalization

The true potential of this compound lies in the distinct reactivity of its halogen substituents. This allows for a stepwise and regioselective introduction of diverse chemical moieties, making it an ideal scaffold for the construction of compound libraries for high-throughput screening.

The Dichotomy of the Dichloro Groups: Sequential Nucleophilic Aromatic Substitution

The two chlorine atoms at the C2 and C4 positions of the quinazoline ring exhibit differential reactivity towards nucleophiles. The C4-chloro group is significantly more activated due to the stronger electron-withdrawing effect of the adjacent nitrogen atom at position 1. This allows for selective nucleophilic aromatic substitution (SNAr) at the C4 position under milder reaction conditions, leaving the C2-chloro group intact for subsequent transformations under more forcing conditions.

This differential reactivity is a powerful tool for medicinal chemists, enabling the introduction of a key pharmacophore, such as an aniline derivative, at the C4 position, which is a common feature in many EGFR kinase inhibitors.[3]

The Versatile Bromo Group: A Gateway to Complexity via Cross-Coupling

The bromine atom at the C7 position serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming carbon-carbon bonds.[5] This allows for the facile introduction of aryl, heteroaryl, and alkyl groups at this position, providing a means to modulate the solubility, metabolic stability, and target-binding interactions of the final compound.

The Influential Fluoro Group: Enhancing Pharmacokinetic and Pharmacodynamic Properties

The fluorine atom at the C8 position is not merely a passive substituent. Its high electronegativity and small size can profoundly influence the properties of the molecule. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[1]

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact solubility and cell permeability.

Potential Research Applications: A Blueprint for Discovery

The unique combination of reactive sites on this compound makes it a highly valuable starting material for the synthesis of a diverse range of potential therapeutic agents.

Kinase Inhibitors: Targeting the ATP-Binding Site

The primary and most promising application of this scaffold is in the development of kinase inhibitors. The general structure of many quinazoline-based kinase inhibitors features a substituted aniline moiety at the C4 position that occupies the adenine region of the ATP-binding site, and various substituents on the quinazoline core that extend into the surrounding hydrophobic pocket.

The 7-bromo-8-fluoro substitution pattern is particularly intriguing for several reasons:

-

The 8-fluoro group can enhance binding affinity and metabolic stability, as seen in other kinase inhibitors.[1]

-

The 7-bromo position provides a vector for introducing diversity to probe the solvent-exposed region of the kinase active site, which can be exploited to improve selectivity and physicochemical properties.

Below is a proposed synthetic workflow for generating a library of potential kinase inhibitors based on the this compound scaffold.

Sources

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to 7-Bromo-2,4-dichloro-8-fluoroquinazoline in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Rise of a Highly Functionalized Intermediate

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, particularly in oncology. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Within this important class of heterocycles, 7-Bromo-2,4-dichloro-8-fluoroquinazoline has emerged as a strategic chemical intermediate, offering a unique combination of reactive sites that facilitate the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

The strategic placement of three different halogen atoms on the quinazoline ring—bromine, chlorine, and fluorine—provides orthogonal handles for a variety of chemical transformations. This allows for sequential and site-selective modifications, a crucial advantage in the construction of diverse compound libraries for drug discovery. The electron-withdrawing nature of the halogens also modulates the reactivity of the quinazoline core, influencing its interactions with biological targets.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 2168499-15-6 | |

| Molecular Formula | C₈H₂BrCl₂FN₂ | |

| Molecular Weight | 295.92 g/mol | |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C |

Synthesis of this compound: A Plausible Multi-step Approach

Diagram of the Proposed Synthetic Pathway:

Caption: Plausible synthetic route to this compound.

Step 1: Synthesis of the Precursor 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of a substituted anthranilic acid, likely 2-amino-3-bromo-4-fluorobenzoic acid, to form the corresponding quinazoline-2,4-dione. This transformation can be achieved through various methods, including reaction with urea at elevated temperatures or with a phosgene equivalent.

Experimental Protocol (General Procedure):

-

To a reaction vessel, add 2-amino-3-bromo-4-fluorobenzoic acid and a cyclizing agent (e.g., urea, 1.5-2.0 equivalents).

-

Heat the mixture, either neat or in a high-boiling solvent (e.g., diphenyl ether), to a temperature of 180-220°C.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and treat it with an aqueous base (e.g., NaOH solution) to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the desired 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 2: Chlorination to Yield this compound

The final step is the conversion of the quinazoline-2,4-dione to the target 2,4-dichloroquinazoline derivative. This is a standard transformation in quinazoline chemistry, typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Experimental Protocol (General Procedure):

-

In a fume hood, carefully charge a reaction flask with 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione and an excess of phosphorus oxychloride (POCl₃).

-

Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine).

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product thoroughly with water and dry it under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Reactivity and Strategic Utility in Synthesis

The synthetic value of this compound lies in the differential reactivity of its halogenated positions. This allows for a programmed, stepwise introduction of various substituents, making it a powerful tool for building molecular complexity.

Diagram of Key Reactions and Reactivity:

Caption: Key reaction pathways for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNA_r_): A Tale of Two Chlorines

The two chlorine atoms at the C2 and C4 positions of the quinazoline ring are the primary sites for nucleophilic aromatic substitution (SNA_r_). Crucially, the C4 position is significantly more reactive than the C2 position towards nucleophiles under mild conditions. This regioselectivity is a cornerstone of its utility.

-

Reaction at C4: The chlorine at the C4 position is readily displaced by a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols. These reactions typically proceed under mild conditions, such as stirring at room temperature or with gentle heating in a suitable solvent (e.g., ethanol, isopropanol, THF, or DMF). The greater reactivity of the C4 position is attributed to better stabilization of the Meisenheimer intermediate formed during the nucleophilic attack.

-

Reaction at C2: The chlorine at the C2 position is less reactive and generally requires harsher conditions for substitution. This can include higher temperatures, the use of stronger bases, or prolonged reaction times. This difference in reactivity allows for a sequential functionalization strategy, where the C4 position is first modified, followed by substitution at the C2 position.

Cross-Coupling Reactions: Leveraging the Bromo Substituent

The bromine atom at the C7 position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. These powerful methods allow for the introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds. For instance, Suzuki coupling with aryl or heteroaryl boronic acids can be used to introduce various aromatic systems at the C7 position, a common strategy in the development of kinase inhibitors.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][2] Many of these inhibitors bind to the ATP-binding site of kinases, and the substituents on the quinazoline ring play a crucial role in determining their potency and selectivity. This compound is a particularly valuable intermediate in this context, as it allows for the introduction of key pharmacophoric elements at the C2, C4, and C7 positions.

A notable application of this intermediate is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[3]

For example, in the synthesis of certain BTK inhibitors, this compound can undergo a nucleophilic aromatic substitution at the C4 position with a suitable amine. The remaining chloro and bromo groups can then be further functionalized to complete the synthesis of the final drug candidate.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in modern drug discovery. Its unique substitution pattern allows for a high degree of control over subsequent chemical transformations, making it an ideal scaffold for the synthesis of complex and diverse molecular libraries. The differential reactivity of its halogenated positions enables programmed, site-selective modifications, a key advantage in the rational design of targeted therapeutics. As the demand for novel and selective kinase inhibitors continues to grow, the strategic importance of intermediates like this compound in the pharmaceutical industry is set to increase.

References

-

Shanghai Ruifu Chemical Co., Ltd. 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3. [Link]

-

Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246–275. [Link]

-

Conconi, M. T., Marzaro, G., Urbani, L., Zanusso, I., Di Liddo, R., Castagliuolo, I., Brun, P., Tonus, F., Ferrarese, A., Guiotto, A., & Chilin, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 234–246. [Link]

-

Gabizon, R., & Shilo, A. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(15), 4945. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 7-Bromo-2,4-dichloro-8-fluoroquinazoline. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra for this specific molecule, this guide establishes a predictive framework grounded in the principles of spectroscopic analysis and data from structurally analogous compounds. Detailed, field-proven protocols for the acquisition of high-quality spectroscopic data are also presented, ensuring that researchers can validate these predictions and confidently characterize this and similar complex halogenated heterocyclic compounds.

Introduction: The Significance of Substituted Quinazolines

Quinazoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] The quinazoline scaffold is a key pharmacophore found in a wide array of biologically active molecules, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities.[2] The nature, position, and combination of substituents on the quinazoline ring system dramatically influence the molecule's physicochemical properties and biological activity.[1]

This compound is a highly functionalized derivative with significant potential as a versatile building block in synthetic chemistry. The presence of multiple halogen atoms (Br, Cl, F) at distinct positions offers a rich platform for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development. Accurate and unambiguous structural characterization is the bedrock of such endeavors. This guide provides the foundational spectroscopic knowledge required to identify and characterize this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural verification.

Predicted ¹H NMR Spectrum

The structure of this compound possesses two aromatic protons. Their chemical shifts are influenced by the electronic effects of the surrounding halogen substituents.

-

H-5: This proton is expected to appear as a doublet, coupled to H-6. Its chemical shift will be significantly downfield due to the anisotropic effect of the nearby quinazoline nitrogen (N-1) and the electron-withdrawing nature of the adjacent chlorine at C-4.

-

H-6: This proton will also appear as a doublet, coupled to H-5. It is situated between a bromine atom at C-7 and the proton at C-5, leading to a distinct chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | 7.90 - 8.10 | d | 8.5 - 9.0 | Deshielded by adjacent N-1 and Cl at C-4. |

| H-6 | 7.70 - 7.90 | d | 8.5 - 9.0 | Influenced by Br at C-7 and neighboring proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The chemical shifts are highly sensitive to the electronegativity of the directly attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155.0 - 158.0 | Attached to two nitrogen atoms and a chlorine atom. |

| C-4 | 160.0 - 163.0 | Attached to a nitrogen and a chlorine atom, and part of the pyrimidine ring. |

| C-4a | 120.0 - 123.0 | Bridgehead carbon, influenced by adjacent halogens and nitrogen. |

| C-5 | 128.0 - 130.0 | Aromatic CH, influenced by adjacent C-4a and C-6. |

| C-6 | 130.0 - 133.0 | Aromatic CH, deshielded by the adjacent bromine atom. |

| C-7 | 118.0 - 121.0 | Carbon bearing a bromine atom. |

| C-8 | 158.0 - 162.0 (d, ¹JCF ≈ 250-270 Hz) | Carbon bearing a fluorine atom, large C-F coupling. |

| C-8a | 148.0 - 151.0 | Bridgehead carbon, influenced by adjacent nitrogen and fluorine. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3][4] The chemical shift of the fluorine atom in this compound will be characteristic of a fluorine atom on an electron-deficient aromatic ring.

-

F-8: A single resonance is expected. The chemical shift will be in the typical range for an aryl fluoride.[5] This signal may exhibit coupling to the nearby protons (H-5, though likely small) and carbons.

Table 3: Predicted ¹⁹F NMR Chemical Shift (470 MHz, CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Rationale |

| F-8 | -110 to -130 | Typical range for a fluorine atom on a heteroaromatic ring, influenced by adjacent Br and the quinazoline ring system. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra for a solid organic compound like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.[6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[6]

-

Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and signal resolution.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8] For ¹⁹F NMR, an external reference standard like CFCl₃ is typically used.

-

Caption: Workflow for FT-IR (ATR) analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. [9]

Predicted Molecular Ion and Isotopic Pattern

The presence of one bromine and two chlorine atoms in this compound will result in a characteristic isotopic cluster for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine also has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). [6]This leads to a series of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio.

The monoisotopic mass of the molecular ion (C₈H₂⁷⁹Br³⁵Cl₂FN₂) is 293.8762 g/mol . The most abundant peak in the cluster will be the M+2 peak. The theoretical isotopic distribution can be calculated and is a key diagnostic feature.

Table 5: Predicted Isotopic Pattern for the Molecular Ion [C₈H₂BrCl₂FN₂]⁺

| Ion | m/z (Nominal) | Relative Abundance (%) |

| M | 294 | 53.8 |

| M+2 | 296 | 100.0 |

| M+4 | 298 | 46.8 |

| M+6 | 300 | 7.5 |

Predicted Fragmentation Pathway

Under electron ionization, the molecular ion will fragment in a predictable manner. Key fragmentation pathways for halogenated aromatic compounds often involve the loss of halogen atoms or small neutral molecules.

-

Loss of Cl: A significant fragment will likely be observed corresponding to the loss of a chlorine atom ([M-Cl]⁺).

-

Loss of Br: Loss of the bromine atom ([M-Br]⁺) is also a probable fragmentation pathway.

-

Sequential Halogen Loss: Sequential loss of halogen atoms (e.g., [M-Cl-Cl]⁺) will also be observed.

-

Ring Fragmentation: Fragmentation of the quinazoline ring system can also occur, though these fragments may be less intense.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized and then ionized in the source using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Analyze the molecular ion cluster and the major fragment ions to confirm the structure.

-

Caption: Workflow for EI-MS analysis.

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic characterization of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. By understanding the expected spectral features and employing the outlined methodologies, scientists can confidently synthesize, identify, and utilize this valuable chemical intermediate for the advancement of drug discovery and materials science. The principles and protocols detailed herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other complex, poly-halogenated heterocyclic systems.

References

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Ajani, O. O., Audu, O. Y., & Germann, M. W. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

University of Colorado Boulder, Organic Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

-

LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines. [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

University of Massachusetts. (n.d.). IR Group Frequencies. [Link]

-

Chemistry LibreTexts. (2020). 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. [Link]

-

LOCKSS. (n.d.). CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. [Link]

-

National Institutes of Health. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. rsc.org [rsc.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 7-Bromo-2,4-dichloro-8-fluoroquinazoline in Organic Solvents

Abstract